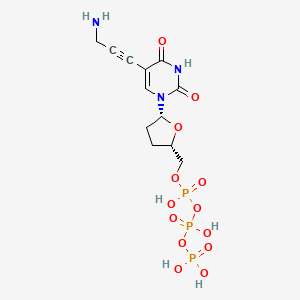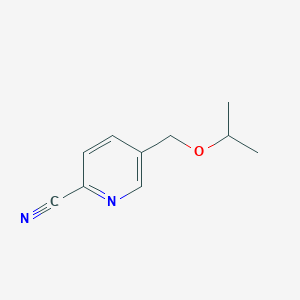![molecular formula C11H14N2O2 B8600584 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the furo[2,3-d]pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions . The reaction is carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium. The main reaction course involves O-alkylation, leading to the formation of the desired furo[2,3-d]pyridazinone system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a microtubule depolymerizing agent with antitumor activity.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
作用機序
The mechanism of action of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For example, as a microtubule depolymerizing agent, it binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to circumvent drug resistance mechanisms further enhances its therapeutic potential .
類似化合物との比較
Similar Compounds
4-substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit potent microtubule depolymerizing activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their anticancer properties and share structural similarities with furo[2,3-d]pyridazinones.
Uniqueness
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target microtubules and overcome drug resistance sets it apart from other similar compounds .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-9-10-8(4-5-15-10)11(14)13(3)12-9/h4-5,7H,6H2,1-3H3 |
InChIキー |
KDMLWERLPAKNSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=O)C2=C1OC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




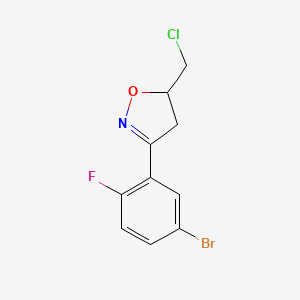
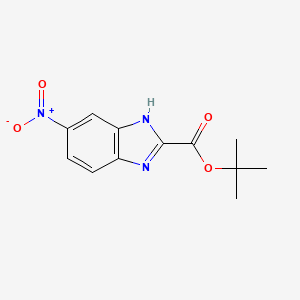
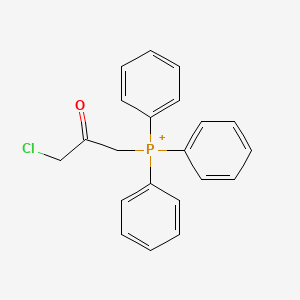
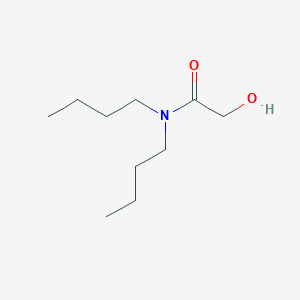
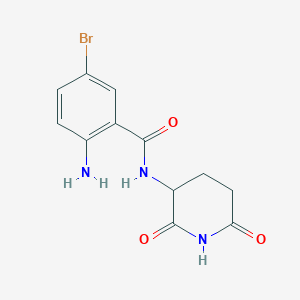


![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)


